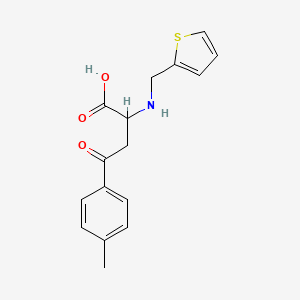

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves IR and NMR techniques to confirm the structure of the synthesized compound . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid is synthesized through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, which are suitable for industrial-scale production due to their low cost and mild reaction conditions . These methods could potentially be adapted for the synthesis of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction, as seen with 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps are computed using methods like HF and DFT, which provide insights into the stability and charge transfer within the molecule . These analytical methods would be relevant for analyzing the molecular structure of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid.

Chemical Reactions Analysis

The reactivity of structurally similar compounds can shed light on the potential chemical reactions of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds under mild conditions to form stable fluorescent thiol adducts . This suggests that the compound may also exhibit selective reactivity with certain functional groups under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through various analytical techniques. The study of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reports on the NH stretching frequency, indicating the weakening of the NH bond, and provides information on the molecule's stability through NBO analysis . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, are used to determine the charge transfer within the molecule . These analyses are crucial for understanding the physical and chemical properties of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid.

Relevant Case Studies

While there are no direct case studies on the compound of interest, the papers provide examples of how related compounds are analyzed and applied. For instance, the spectrophotometric and fluorimetric determination of aliphatic thiol drugs using a related compound suggests potential applications in analytical chemistry . The enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid and its analogs on a chiral crown ether stationary phase indicates the importance of chirality in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Biotransformation and Species Differences

The study of biotransformation reveals significant species differences in the metabolism of structurally related compounds, emphasizing the unpredictability of new compound metabolism across different species. This research highlights the rapid reduction to an alcohol in humans versus oxidation to acetic acid in other species, showcasing the complexity of metabolic pathways and their implications for pharmacokinetics and drug development (Pottier, Busigny, & Raynaud, 1978).

Molecular Docking and Biological Activities

Molecular docking and vibrational studies provide insights into the stability, reactivity, and potential biological activities of butanoic acid derivatives. This research suggests these compounds could inhibit Placenta growth factor (PIGF-1), indicating potential pharmacological importance and avenues for further investigation in drug development (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial Activity

The synthesis and study of N-Substituted-β-amino acid derivatives reveal their antimicrobial potential. Certain derivatives exhibit good activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal properties. This opens the door to developing new antimicrobial agents based on butanoic acid derivatives (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Synthesis and Chemical Properties

Research into the synthesis and reactions of 3-oxobutyl isothiocyanate highlights the unique reactivity and potential applications of butanoic acid derivatives in synthesizing biologically important heterocycles. This work underscores the versatility of these compounds in chemical synthesis, offering pathways to creating a variety of biologically active molecules (Verma, 2003).

Molecular Engineering for Solar Cell Applications

In the field of material science, novel organic sensitizers, including butanoic acid derivatives, have been engineered for solar cell applications. These sensitizers exhibit high incident photon to current conversion efficiency, demonstrating the potential of butanoic acid derivatives in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACRJFSRZTUOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)

![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)